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molecular formula C17H35NO2 B8448256 Dodecyl 2-amino-3-methylbutanoate

Dodecyl 2-amino-3-methylbutanoate

Cat. No. B8448256
M. Wt: 285.5 g/mol
InChI Key: ZPAXKQNZIUNMHH-UHFFFAOYSA-N
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Patent
US08900625B2

Procedure details

To a stirred solution of DL-valine 34 (20 g, 170.7 mmol) in toluene (200 mL) was added 1-dodecanol 2 (28.6 g, 153 mmol) in one lot, followed by pTSA (35.7 g, 187.7 mmol). After addition, the temperature of the reaction mixture was slowly raised to reflux temperature and the water was separated azeotropically. The reaction mixture was monitored by TLC. The reaction mixture was concentrated under vacuum. The obtained residue was taken in ethyl acetate (200 mL) and washed with aqueous 5% Na2CO3 (3×50 mL) followed by brine solution. The organic layer was dried over Na2SO4 and concentrated under vacuum to afford crude 35 (40 g, yield, 82%) as a liquid.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
28.6 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
35.7 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][CH:2]([C:6]([OH:8])=[O:7])[CH:3]([CH3:5])[CH3:4].[CH2:9](O)[CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH3:20].CC1C=CC(S(O)(=O)=O)=CC=1>C1(C)C=CC=CC=1>[NH2:1][CH:2]([CH:3]([CH3:5])[CH3:4])[C:6]([O:8][CH2:20][CH2:19][CH2:18][CH2:17][CH2:16][CH2:15][CH2:14][CH2:13][CH2:12][CH2:11][CH2:10][CH3:9])=[O:7]

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
NC(C(C)C)C(=O)O
Name
Quantity
28.6 g
Type
reactant
Smiles
C(CCCCCCCCCCC)O
Name
Quantity
200 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
35.7 g
Type
reactant
Smiles
CC=1C=CC(=CC1)S(=O)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After addition
TEMPERATURE
Type
TEMPERATURE
Details
the temperature of the reaction mixture was slowly raised
TEMPERATURE
Type
TEMPERATURE
Details
to reflux temperature
CUSTOM
Type
CUSTOM
Details
the water was separated azeotropically
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under vacuum
WASH
Type
WASH
Details
washed with aqueous 5% Na2CO3 (3×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
to afford
CUSTOM
Type
CUSTOM
Details
crude 35 (40 g, yield, 82%) as a liquid

Outcomes

Product
Name
Type
Smiles
NC(C(=O)OCCCCCCCCCCCC)C(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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